(4E)-4-{[(2-hydroxyphenyl)amino]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-{[(2-HYDROXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(2-HYDROXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxyaniline with an appropriate aldehyde to form the Schiff base, followed by cyclization with a hydrazine derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[(2-HYDROXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(4E)-4-{[(2-HYDROXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-4-{[(2-HYDROXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **(4E)-4-{[(2-HYDROXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE shares structural similarities with other pyrazolone derivatives and Schiff bases.
Heparinoid Compounds: These compounds have structures similar to heparin and are used for their anticoagulant properties.
Uniqueness
The uniqueness of (4E)-4-{[(2-HYDROXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)iminomethyl]-5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H17N3O2/c1-12-7-3-5-9-16(12)21-18(23)14(13(2)20-21)11-19-15-8-4-6-10-17(15)22/h3-11,20,22H,1-2H3 |
InChI Key |
QDMGTKBASFJPGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(N2)C)C=NC3=CC=CC=C3O |
Origin of Product |
United States |
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